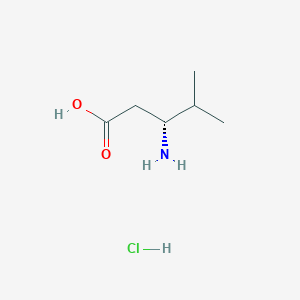

(R)-3-Amino-4-methylpentanoic acid hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

(3R)-3-amino-4-methylpentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4(2)5(7)3-6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLNFFBWDHRKWCB-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401346572 | |

| Record name | L-beta-Homovaline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219310-09-5 | |

| Record name | L-beta-Homovaline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

biological significance of (R)-3-Amino-4-methylpentanoic acid

An In-Depth Technical Guide on the Biological Significance of (R)-3-Amino-4-methylpentanoic Acid: A Keystone Chiral Building Block in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of (R)-3-amino-4-methylpentanoic acid, a molecule of significant interest to researchers, scientists, and professionals in drug development. Moving beyond a surface-level overview, we will dissect its pivotal role not as a standalone therapeutic agent, but as a sophisticated chiral building block that enables the synthesis of complex and stereospecific pharmaceuticals. This document will elucidate its structural importance, synthetic accessibility, and its application in the generation of novel therapeutics, thereby providing a comprehensive understanding of its biological significance from a medicinal chemistry perspective.

Introduction: The Strategic Importance of Chirality and (R)-3-Amino-4-methylpentanoic Acid

In the realm of pharmacology, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a critical determinant of biological activity. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The precise stereochemical control during drug synthesis is therefore paramount. (R)-3-Amino-4-methylpentanoic acid emerges as a valuable synthon in this context. Its rigid stereochemistry at the C3 position and the presence of an isobutyl group at C4 offer a unique structural motif that medicinal chemists can exploit to achieve desired interactions with biological targets. While not possessing significant intrinsic biological activity itself, its true significance lies in its utility as a precursor to a range of biologically active molecules.

Role as a Chiral Synthon in Medicinal Chemistry

The primary biological significance of (R)-3-amino-4-methylpentanoic acid is realized through its incorporation into larger, more complex molecules. Its structural features are particularly amenable for the synthesis of peptidomimetics and other small molecule inhibitors where the presentation of the amino and carboxylic acid functionalities in a specific spatial orientation is crucial for target engagement.

A Key Component in the Synthesis of Pregabalin Analogues

While pregabalin, an anticonvulsant and analgesic drug, is (S)-3-(aminomethyl)-5-methylhexanoic acid, the synthesis of its analogues and other GABA derivatives often employs chiral amino acids as starting materials. The structural backbone of (R)-3-amino-4-methylpentanoic acid provides a scaffold that can be chemically manipulated to explore structure-activity relationships (SAR) around the gamma-aminobutyric acid (GABA) pharmacophore. The isobutyl group can probe hydrophobic pockets within a target protein's binding site, while the amino and carboxyl groups can form key hydrogen bonding and electrostatic interactions.

Influence on Pharmacokinetic and Pharmacodynamic Properties

The incorporation of the (R)-3-amino-4-methylpentanoic acid moiety can significantly influence the metabolic stability and oral bioavailability of a drug candidate. The non-proteinogenic nature of this amino acid can confer resistance to enzymatic degradation by proteases. Furthermore, the overall lipophilicity imparted by the isobutyl group can be fine-tuned by further chemical modification to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

Synthetic Strategies and Methodologies

The accessibility of enantiomerically pure (R)-3-amino-4-methylpentanoic acid is a key enabler of its use in drug discovery. Several synthetic routes have been developed, often relying on asymmetric synthesis or the resolution of racemic mixtures.

Asymmetric Synthesis from Chiral Precursors

A common and efficient method involves the use of chiral auxiliaries to direct the stereoselective addition of a nucleophile to a prochiral substrate. For instance, the conjugate addition of an organocuprate to an α,β-unsaturated ester derived from a chiral alcohol can establish the desired stereocenter at the C3 position. Subsequent functional group manipulations then yield the target amino acid.

Detailed Experimental Protocol: A Representative Asymmetric Synthesis

The following protocol is a generalized representation of a multi-step synthesis to obtain (R)-3-amino-4-methylpentanoic acid.

Step 1: Synthesis of the Chiral α,β-Unsaturated Ester

-

To a solution of a chiral alcohol (e.g., (R)-pantolactone) in a suitable solvent (e.g., dichloromethane), add an equimolar amount of crotonyl chloride and a tertiary amine base (e.g., triethylamine) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the chiral α,β-unsaturated ester.

Step 2: Stereoselective Conjugate Addition

-

Prepare a solution of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78 °C.

-

Add isobutyronitrile to the LDA solution and stir for 30 minutes to form the corresponding lithium enolate.

-

In a separate flask, prepare a solution of the chiral α,β-unsaturated ester from Step 1 in THF at -78 °C.

-

Transfer the enolate solution to the ester solution via cannula and stir the reaction mixture at -78 °C for 4-6 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.

-

Extract the product, dry the organic layer, and concentrate in vacuo.

Step 3: Hydrolysis and Deprotection

-

Dissolve the product from Step 2 in a mixture of aqueous acid (e.g., 6M HCl) and an organic co-solvent (e.g., dioxane).

-

Heat the mixture to reflux for 24-48 hours to effect both hydrolysis of the nitrile and cleavage of the chiral auxiliary.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude amino acid by ion-exchange chromatography or recrystallization to obtain enantiomerically pure (R)-3-amino-4-methylpentanoic acid.

Visualizing the Synthetic Workflow

Caption: A generalized workflow for the asymmetric synthesis of (R)-3-amino-4-methylpentanoic acid.

Structure-Activity Relationship (SAR) Studies: A Hypothetical Case

To illustrate the utility of (R)-3-amino-4-methylpentanoic acid in SAR studies, consider a hypothetical scenario where researchers are developing an inhibitor for a novel protease. The native substrate of this protease contains a leucine residue at a key recognition site.

| Compound | R Group | IC50 (nM) | Rationale for Change |

| 1 | H | 1500 | Initial hit compound. |

| 2 | CH3 | 800 | Small alkyl group improves potency. |

| 3 | CH(CH3)2 | 150 | Isopropyl group shows significant improvement, suggesting a hydrophobic pocket. |

| 4 (from (R)-3-amino-4-methylpentanoic acid) | CH2CH(CH3)2 | 25 | Isobutyl group provides optimal filling of the hydrophobic pocket, leading to a potent inhibitor. |

| 5 (from (S)-3-amino-4-methylpentanoic acid) | CH2CH(CH3)2 | 950 | Incorrect stereochemistry leads to a significant loss of potency, highlighting the importance of the (R)-configuration. |

In this example, the systematic modification of the alkyl group, culminating in the incorporation of the isobutyl group from (R)-3-amino-4-methylpentanoic acid, allows for the optimization of inhibitor potency. The comparison with the (S)-enantiomer underscores the critical importance of stereochemistry for target engagement.

Conclusion

The biological significance of (R)-3-amino-4-methylpentanoic acid is best understood through the lens of medicinal chemistry and drug design. While not a biologically active agent in its own right, it represents a critical and enabling tool for the construction of stereochemically defined pharmaceutical compounds. Its rigid stereochemistry and unique structural features provide a valuable scaffold for probing and optimizing interactions with biological targets. The continued development of efficient synthetic routes to this and other chiral building blocks will undoubtedly fuel the discovery of next-generation therapeutics. Researchers and drug development professionals should view (R)-3-amino-4-methylpentanoic acid not as an end in itself, but as a strategic starting point for the creation of innovative and effective medicines.

A Technical Guide to the Determination of Enantiomeric Purity for (R)-3-Amino-4-methylpentanoic acid hydrochloride

Introduction: The Imperative of Stereochemical Fidelity

(R)-3-Amino-4-methylpentanoic acid, a beta-amino acid, is a critical chiral building block in modern pharmaceutical synthesis. Its structural motif is central to pharmacologically active compounds, most notably as a key intermediate for Pregabalin, a widely used medication. In the context of drug development and manufacturing, the stereochemistry of an active pharmaceutical ingredient (API) is not a trivial detail; it is a fundamental determinant of its therapeutic efficacy and safety profile. The undesired (S)-enantiomer may exhibit a different pharmacological or toxicological profile, or it could be an inert impurity. Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric purity of chiral drug substances.

This guide provides a comprehensive technical overview of the analytical strategies and methodologies for accurately determining the enantiomeric purity of (R)-3-Amino-4-methylpentanoic acid hydrochloride. We will delve into the causal reasoning behind method selection, provide detailed experimental frameworks, and discuss the validation requirements that ensure a robust and reliable analytical system.

Analytical Challenges & Strategic Overview

The primary analytical challenge presented by 3-Amino-4-methylpentanoic acid is its lack of a strong UV-absorbing chromophore. This, combined with its zwitterionic nature, complicates direct analysis by common chromatographic techniques. Therefore, a successful analytical strategy must address:

-

Chiral Recognition: Selecting a system capable of differentiating between the R and S enantiomers.

-

Detection: Ensuring adequate sensitivity for the quantification of trace levels of the unwanted (S)-enantiomer.

-

Method Robustness: Developing a procedure that is reliable, reproducible, and compliant with regulatory standards such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4]

The principal techniques employed for this analysis are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), each with distinct advantages and prerequisites. Emerging techniques like Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) also offer compelling alternatives.

| Technique | Principle | Pros | Cons | Typical Application |

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) or Chiral Mobile Phase Additive. | High versatility, wide availability of columns, robust. | Often requires derivatization for detection and improved chromatography. | Gold standard for QC labs; direct and indirect methods are well-established. |

| Chiral GC | Separation on a chiral capillary column after conversion to volatile derivatives. | High resolution, excellent sensitivity. | Requires derivatization, which adds complexity and potential for error. | Suitable for volatile analytes or when high sensitivity is paramount. |

| SFC | Separation using a supercritical fluid (e.g., CO2) as the mobile phase with a CSP. | Fast separations, reduced organic solvent use ("greener"), high efficiency.[5][6][7][8] | Higher initial instrument cost. | High-throughput screening, preparative separations. |

| CE | Differential migration in an electric field using a chiral selector in the buffer. | Extremely high efficiency, minimal sample consumption.[9][10] | Lower concentration sensitivity, can be less robust than HPLC. | Research, analysis of complex matrices. |

Deep Dive: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely adopted technique for this application due to its flexibility and robustness. The strategy typically follows one of two paths: direct separation on a chiral stationary phase (CSP) or indirect separation on a conventional achiral column after derivatization with a chiral reagent.

The Causality of Derivatization

For a molecule like 3-Amino-4-methylpentanoic acid, derivatization is often a necessary and strategic choice. It serves two primary functions:

-

Introduction of a Chromophore: The amino group is a prime target for reaction with reagents that introduce a strongly UV-absorbing or fluorescent moiety, dramatically enhancing detection sensitivity.

-

Formation of Diastereomers (Indirect Method): Reacting the racemic or enantiomerically enriched sample with a pure chiral derivatizing agent (CDA) converts the enantiomers into diastereomers. Diastereomers have different physicochemical properties and can be separated on a standard, achiral HPLC column (e.g., C18).[11]

A widely trusted and effective CDA for amino acids is Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA).[11] The reaction mechanism involves the nucleophilic substitution of the fluorine atom on the dinitrophenyl ring by the primary amine of the amino acid.

Detailed Protocol: Indirect Chiral HPLC via Marfey's Reagent

This protocol provides a self-validating framework for determining the enantiomeric purity of this compound.

A. Materials and Reagents:

-

(R)-3-Amino-4-methylpentanoic acid HCl (Sample)

-

(S)-3-Amino-4-methylpentanoic acid HCl (Reference Standard)

-

Racemic (R,S)-3-Amino-4-methylpentanoic acid HCl (for Resolution Check)

-

Marfey's Reagent (FDAA)

-

Acetone

-

1 M Sodium Bicarbonate Solution

-

2 M Hydrochloric Acid

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade)

-

Trifluoroacetic Acid (TFA)

B. Experimental Workflow:

C. Step-by-Step Derivatization Procedure:

-

Standard/Sample Preparation: Accurately weigh ~5 mg of the sample, (S)-enantiomer standard, and racemic standard into separate vials. Dissolve each in 200 µL of water.

-

Reaction Setup: To each vial, add 400 µL of 1 M sodium bicarbonate solution.

-

Add Reagent: Add 800 µL of a 1% (w/v) solution of Marfey's Reagent in acetone to each vial.

-

Incubation: Cap the vials tightly and heat in a water bath or heating block at 40°C for 1 hour.

-

Quenching: After cooling to room temperature, quench the reaction by adding 200 µL of 2 M HCl to each vial.

-

Final Preparation: Dilute the samples to a suitable concentration with the mobile phase and filter through a 0.45 µm filter before injection.

D. Chromatographic Conditions:

-

Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: A typical gradient might be 20% to 60% B over 30 minutes. This must be optimized to ensure baseline resolution.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 340 nm

-

Column Temperature: 30°C

E. System Validation and Data Interpretation:

-

Specificity/Resolution: Inject the derivatized racemic mixture first. The system is only considered valid if baseline resolution (Rs > 1.5) is achieved between the two diastereomer peaks. The L-amino acid derivative (from Marfey's L-alanine amide) typically elutes before the D-amino acid derivative.

-

Identification: The retention time of the peak corresponding to the (S)-enantiomer in the sample injection must match that of the derivatized (S)-enantiomer reference standard.

-

Quantification: The enantiomeric excess (% ee) is calculated from the peak areas (A) of the R and S enantiomers: % ee = [(A_R - A_S) / (A_R + A_S)] x 100

Deep Dive: Chiral Gas Chromatography (GC)

Chiral GC offers very high separation efficiency but requires the analyte to be volatile and thermally stable.[12][13] For amino acids, this necessitates a two-step derivatization process to block the polar carboxyl and amino groups.[14][15]

4.1. The Rationale for Two-Step Derivatization

-

Esterification: The carboxyl group is typically converted to an ester (e.g., a methyl or isopropyl ester) by reacting with an alcohol in the presence of an acid catalyst (e.g., HCl). This neutralizes the acidic functionality.

-

Acylation: The amino group is then acylated (e.g., with trifluoroacetic anhydride, TFAA) to reduce its basicity and hydrogen-bonding capability.[14]

This two-step process yields a derivative that is volatile enough for GC analysis without causing racemization.[14]

4.2. Protocol Outline: Chiral GC

-

Esterification: Dissolve the amino acid hydrochloride sample in an appropriate alcohol (e.g., 2-propanol) saturated with dry HCl gas. Heat to complete the reaction. Evaporate the solvent.

-

Acylation: Re-dissolve the residue in a suitable solvent (e.g., dichloromethane) and add the acylating agent (e.g., TFAA). Heat gently to complete the reaction.

-

Analysis: Inject the final derivatized sample onto a chiral GC column.

Method Validation According to ICH Q2(R1) Guidelines

Any method used for quality control must be validated to prove it is suitable for its intended purpose.[2][3] For an enantiomeric purity method, the key validation parameters are:

| Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To ensure the method can distinguish the analyte from impurities, degradants, and the other enantiomer. | Baseline resolution (Rs > 1.5) between enantiomer peaks. Peak purity analysis (e.g., with DAD) shows no co-elution. |

| Limit of Quantitation (LOQ) | The lowest amount of the (S)-enantiomer that can be reliably quantified. | Typically, the limit for reporting impurities (e.g., 0.1%). Signal-to-noise ratio ≥ 10. |

| Accuracy | The closeness of the test results to the true value. | Recovery of the (S)-enantiomer spiked into the main (R)-enantiomer sample should be within 90-110% at the LOQ level. |

| Precision | The degree of scatter between a series of measurements. | Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst) should show RSD ≤ 10% at the LOQ level. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | A linear plot of peak area vs. concentration for the (S)-enantiomer from LOQ to ~120% of the specification limit, with R² > 0.99. |

| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | Small changes in mobile phase composition, pH, column temperature, etc., should not significantly impact resolution or quantification. |

Conclusion

The accurate determination of the enantiomeric purity of this compound is a critical step in ensuring the quality, safety, and efficacy of pharmaceuticals derived from it. While several analytical techniques are available, indirect chiral HPLC following derivatization with an agent like Marfey's Reagent represents a robust, sensitive, and widely accessible method. Chiral GC provides a high-resolution alternative, particularly when high sensitivity is required. Regardless of the chosen technique, a thorough validation in accordance with ICH guidelines is mandatory to ensure the data is reliable and defensible for regulatory submission. The principles and protocols outlined in this guide provide a solid foundation for developing and implementing such a critical analytical control.

References

- Title: Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology Source: Google Search URL

- Title: Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed Source: PubMed URL

- Title: Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics Source: Creative Proteomics URL

- Title: Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase - PubMed Source: PubMed URL

- Title: Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis Source: Google Search URL

- Title: The Crucial Role of Chiral Derivatization in Amino Acid Analysis Source: Google Search URL

- Title: Microfabricated Capillary Electrophoresis Amino Acid Chirality Analyzer for Extraterrestrial Exploration | Analytical Chemistry - ACS Publications Source: ACS Publications URL

- Title: Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples | Analytical Chemistry - ACS Publications Source: ACS Publications URL

- Title: Chiral Separation of Amino Acids by Gas Chromatography (2004)

- Title: Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations - Selvita Source: Selvita URL

- Title: Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand | LCGC International Source: LCGC International URL

- Title: Pharmaceutical Applications of Supercritical Fluid Chromatography - News-Medical.

- Title: Capillary Gas Chromatographic Analysis of Amino Acids by Enantiomer Labeling | Journal of AOAC INTERNATIONAL | Oxford Academic Source: Oxford Academic URL

- Title: Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - FAGG Source: FAGG URL

- Title: 3-Amino-2-hydroxy-4-methylpentanoic acid | C6H13NO3 | CID 14503312 - PubChem Source: PubChem URL

- Title: Proline Derivatization and Enantioresolution by Chiral GC - Sigma-Aldrich Source: Sigma-Aldrich URL

- Title: Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC - PubMed Source: PubMed URL

- Title: 1.1.3.

- Title: Chiral stationary phases and applications in gas chromatography - Open Access LMU Source: Open Access LMU URL

- Title: Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC - NIH Source: NIH URL

- Title: 3-Amino-4-methylpentanoic acid-COA-65850-MedChemExpress Source: MedChemExpress URL

- Title: New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR - American Chemical Society Source: American Chemical Society URL

- Title: (PDF)

- Title: A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International Source: LCGC International URL

- Title: ICHQ2(R1)

- Title: ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1)

- Title: Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers - Sigma-Aldrich Source: Sigma-Aldrich URL

- Title: Q2(R1)

- Title: ICH Q2(R1)

- Title: Q2(R1)

Sources

- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 2. researchgate.net [researchgate.net]

- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 4. fda.gov [fda.gov]

- 5. sphinxsai.com [sphinxsai.com]

- 6. selvita.com [selvita.com]

- 7. news-medical.net [news-medical.net]

- 8. fagg.be [fagg.be]

- 9. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chiral Separation of Amino Acids by Gas Chromatography (2005) | Ralf Pätzold | 17 Citations [scispace.com]

- 14. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

(R)-3-Amino-4-methylpentanoic acid hydrochloride CAS number

Abstract

(R)-3-Amino-4-methylpentanoic acid hydrochloride, a chiral non-proteinogenic β-amino acid, serves as a critical building block in medicinal chemistry and drug development. Its defined stereochemistry and structural similarity to endogenous molecules make it a valuable synthon for creating peptidomimetics, enzyme inhibitors, and other complex therapeutic agents. This guide provides a comprehensive technical overview of its chemical properties, stereoselective synthesis, analytical characterization, and applications. We delve into the causality behind experimental methodologies, offering field-proven insights for researchers and developers working with this versatile compound.

Compound Identification and Physicochemical Properties

This compound is the hydrochloride salt of the (R)-enantiomer of 3-amino-4-methylpentanoic acid, also known as L-Beta-Homovaline Hydrochloride.[1] The hydrochloride form enhances the compound's stability and solubility in aqueous media, which is advantageous for various biochemical and pharmaceutical applications.[1]

Table 1: Chemical Identifiers and Structural Data

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 219310-09-5 | [1] |

| Molecular Formula | C₆H₁₄ClNO₂ | [1] |

| Molecular Weight | 167.63 g/mol | [1] |

| IUPAC Name | (3R)-3-amino-4-methylpentanoic acid hydrochloride | N/A |

| Synonyms | L-Beta-Homovaline Hydrochloride, L-β-Leucine hydrochloride | [1] |

| InChI Key | GLUJNGJDHCTUJY-RXMQYKEDSA-N (for free base) | [2] |

| Canonical SMILES | CC(C)CC(=O)O.Cl | (modified for HCl salt) |

Table 2: Physicochemical Properties

| Property | Value | Notes | Source |

|---|---|---|---|

| Appearance | White to off-white solid/powder | [1] | |

| Purity | Typically ≥95% to ≥98% | Varies by supplier | [1] |

| Solubility | Soluble in water | The hydrochloride salt form increases aqueous solubility.[1] The free base has a reported water solubility of 26 mg/mL.[3] | [1][3] |

| Storage | Store in a cool, dry, well-ventilated area. | Recommended long-term storage at -20°C for the free base powder.[3][4] | [4][5] |

| Melting Point | 206-209°C | Data for the free base (CAS 5699-54-7) |[4] |

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure β-amino acids like the (R)-isomer of 3-amino-4-methylpentanoic acid is non-trivial. Achieving high stereochemical fidelity is paramount, as the biological activity of chiral molecules is often exclusive to a single enantiomer.[1] While classical methods like the Hell-Volhard-Zelinskii reaction followed by ammonolysis can produce the racemic amino acid, modern drug development relies on enantioselective synthesis.[6]

A robust strategy involves the use of chiral catalysts or auxiliaries to direct the formation of the desired stereocenter. The diagram below illustrates a conceptual workflow for the asymmetric synthesis, a common and effective approach in medicinal chemistry.

Caption: Conceptual workflow for the enantioselective synthesis of the target compound.

Expertise-Driven Protocol: A Conceptual Step-by-Step Synthesis

This protocol describes a plausible, expertise-grounded method. It is for illustrative purposes and must be adapted and optimized under laboratory conditions.

-

Asymmetric Conjugate Addition:

-

Step: An α,β-unsaturated ester is reacted with a protected amine source in the presence of a chiral catalyst, such as a rhodium complex with a chiral phosphine ligand (e.g., DiPAMP).[6]

-

Causality: The chiral catalyst creates a chiral environment, forcing the addition of the amine to occur preferentially on one face of the double bond. This step is critical as it establishes the (R)-stereocenter with high enantiomeric excess.

-

-

Deprotection (Hydrogenolysis):

-

Step: The resulting protected β-amino ester is subjected to hydrogenolysis (e.g., H₂ gas with a Palladium on carbon catalyst).

-

Causality: This selectively cleaves the protecting group (e.g., benzyl) from the nitrogen atom without affecting other functional groups. This is a clean and efficient method for deprotection.

-

-

Hydrolysis (Saponification):

-

Step: The ester is hydrolyzed to the corresponding carboxylic acid using a base (e.g., LiOH or NaOH), followed by careful neutralization.

-

Causality: This converts the ester moiety into the required carboxylate functional group.

-

-

Salt Formation and Isolation:

-

Step: The free β-amino acid is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol), and a stoichiometric amount of hydrochloric acid (as a solution in a solvent or as gas) is added. The hydrochloride salt precipitates and is collected by filtration.

-

Causality: Formation of the hydrochloride salt serves two purposes: it makes the molecule more crystalline, simplifying purification by recrystallization, and it significantly improves water solubility and long-term stability.[1]

-

Analytical Characterization and Quality Control

A self-validating system of protocols is essential to confirm the identity, purity, and stereochemical integrity of this compound.

Caption: A typical analytical workflow for quality control and batch release.

Protocol: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of amino acids. For compounds lacking a strong chromophore, pre-column derivatization is often employed.[7]

-

Sample Preparation:

-

Accurately weigh ~5 mg of the compound and dissolve in 10 mL of a suitable diluent (e.g., HPLC-grade water or a buffered mobile phase) to create a stock solution.

-

Prepare working standards and samples by further dilution.

-

-

Automated Derivatization (Conceptual, based on Agilent's method):

-

Step: In the autosampler, mix the sample with o-phthalaldehyde (OPA) reagent for derivatization of the primary amino group.[7]

-

Causality: OPA reacts rapidly with primary amines to form a highly fluorescent isoindole derivative, which can be detected with high sensitivity by a fluorescence or UV detector.[7]

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., Agilent Zorbax Eclipse-AAA, 4.6 x 150 mm, 5 µm).[7]

-

Mobile Phase A: Buffered aqueous solution (e.g., 40 mM sodium phosphate, pH 7.8).

-

Mobile Phase B: Acetonitrile/Methanol/Water mixture.

-

Gradient: A time-programmed gradient from low to high percentage of Mobile Phase B.

-

Flow Rate: 1.0 - 2.0 mL/min.

-

Detection: UV detector at 338 nm (for OPA derivatives) or a fluorescence detector.[7]

-

-

Data Analysis:

-

Integrate the peak area of the main compound and any impurities.

-

Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

-

Applications in Research and Drug Development

The true value of this compound lies in its application as a specialized building block.

-

Peptidomimetics: As a β-amino acid, it can be incorporated into peptide chains to create analogues (peptidomimetics) with enhanced stability against enzymatic degradation. The backbone is one carbon longer than in natural α-amino acids, which can induce specific secondary structures like helices and turns.

-

Chiral Scaffolds: Its defined (R)-stereochemistry makes it an ideal starting point for the synthesis of more complex chiral molecules, ensuring that the final product is a single, biologically active enantiomer.[1]

-

Neurological Drug Candidates: β-Amino acids are structurally related to neurotransmitters like GABA. Derivatives of this compound could be explored as modulators of GABA receptors or other neurological targets.

-

Metabolic Research: The free base, 3-amino-4-methylpentanoic acid, is a human metabolite derived from L-leucine, indicating its relevance in biological pathways.[8] It has also been identified as a metabolite in fermentation processes, where it can influence the aromatic profile of products like wine.[8]

Caption: Logical progression from a chemical building block to a therapeutic candidate.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling any chemical reagent. The information below is synthesized from safety data sheets (SDS) for the parent compound and related structures.

Table 3: Hazard and Safety Information

| Category | Information | Source |

|---|---|---|

| GHS Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4] |

| GHS Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves (chemically resistant), lab coat. Use in a well-ventilated area or with a respirator if dust is generated. | [4][5][9] |

| Storage Conditions | Keep container tightly sealed in a cool, dry, and well-ventilated place. Avoid physical damage to containers. | [4][5] |

| Accidental Release | Use dry clean-up procedures to avoid generating dust. Collect spilled material in a sealable container for disposal. Wash the spill area with large amounts of water. |[5] |

References

-

PubChem. (n.d.). 3-Amino-2-hydroxy-4-methylpentanoic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 26.4: Synthesis of Amino Acids. Retrieved from [Link]

-

Selleck Chemicals China. (n.d.). 3-Amino-4-methylpentanoic acid Product Information. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

Sources

- 1. CAS 219310-09-5: (R)-3-Amino-4-methylpentanoic Acid Hydroc… [cymitquimica.com]

- 2. (R)-3-amino-4-methyl-pentanoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. selleckchem.com [selleckchem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. agilent.com [agilent.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. fishersci.co.uk [fishersci.co.uk]

An In-Depth Technical Guide to (R)-3-Amino-4-methylpentanoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-4-methylpentanoic acid hydrochloride, a chiral β-amino acid, is a molecule of significant interest in the pharmaceutical and chemical research sectors. As a non-proteinogenic amino acid, it serves as a crucial building block in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). Its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA) and its role as a key intermediate in the synthesis of drugs like Pregabalin underscore its importance in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization, designed to empower researchers in their drug discovery and development endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄ClNO₂ | [1] |

| Molecular Weight | 167.63 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in water and DMSO | [3] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [3] |

(R)-3-Amino-4-methylpentanoic acid (Free Base)

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃NO₂ | [4] |

| Molecular Weight | 131.17 g/mol | [4] |

| IUPAC Name | (3R)-3-amino-4-methylpentanoic acid | [4] |

| Synonyms | (R)-beta-Leucine, L-beta-Homovaline | [4][5] |

Synthesis and Stereochemical Control

The enantioselective synthesis of (R)-3-Amino-4-methylpentanoic acid is a critical step in its utilization, particularly in the pharmaceutical industry where stereoisomeric purity is paramount. The synthetic strategies often revolve around the creation of the racemic mixture followed by chiral resolution, or through asymmetric synthesis methodologies.

Logical Workflow for Synthesis and Resolution

Sources

- 1. β-Homoleucine - Wikipedia [en.wikipedia.org]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. 3-AMINO-4-METHYLPENTANOIC ACID price,buy 3-AMINO-4-METHYLPENTANOIC ACID - chemicalbook [m.chemicalbook.com]

- 4. (3R)-beta-Leucine | C6H13NO2 | CID 2761558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

synthesis of unnatural amino acids like (R)-3-Amino-4-methylpentanoic acid

An In-depth Technical Guide to the Stereoselective Synthesis of (R)-3-Amino-4-methylpentanoic Acid and Related Unnatural β-Amino Acids

Abstract

Unnatural amino acids are foundational to modern drug discovery, offering novel chemical space for the design of therapeutic peptides and small molecules with enhanced potency, stability, and specificity. Among these, enantiomerically pure β-amino acids are of particular interest due to their ability to form stable secondary structures in peptides and act as chiral building blocks. This technical guide provides an in-depth exploration of the core methodologies for the stereoselective synthesis of (R)-3-Amino-4-methylpentanoic acid, a chiral β-amino acid analog of L-leucine. We will dissect and compare key synthetic strategies, including asymmetric hydrogenation, the use of chiral auxiliaries, and enzymatic resolutions. The focus will be on the underlying mechanistic principles, practical experimental considerations, and the relative merits of each approach for researchers in synthetic chemistry and drug development.

Introduction: The Significance of Chiral β-Amino Acids

The deliberate incorporation of unnatural amino acids into therapeutic candidates is a powerful strategy to overcome the limitations of natural peptides, such as poor metabolic stability and low oral bioavailability. β-Amino acids, with an additional carbon in their backbone compared to their α-amino acid counterparts, are particularly valuable. They are key components of β-peptides, which can fold into stable helices, sheets, and turns, and are resistant to proteolytic degradation.[1][2]

(R)-3-Amino-4-methylpentanoic acid, also known as (R)-β-leucine, is a structurally significant target.[3][4] Its side chain is identical to the proteinogenic amino acid L-leucine, but its backbone is expanded. This modification makes it a valuable building block for creating peptidomimetics with constrained conformations. Furthermore, it is a close structural analog of pharmacologically active molecules like pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), a widely used anticonvulsant and analgesic.[5][6] The synthetic challenges in controlling the stereochemistry at the β-carbon make the synthesis of such molecules a compelling topic for discussion.

This guide will navigate the primary modern strategies for achieving high stereoselectivity in the synthesis of (R)-3-Amino-4-methylpentanoic acid and its analogs.

Asymmetric Catalysis: The Power of Hydrogenation

Catalytic asymmetric hydrogenation is one of the most efficient, atom-economical, and scalable methods for producing enantiomerically pure compounds.[7] For the synthesis of β-amino acids, this approach typically involves the hydrogenation of a prochiral β-enamine or a related unsaturated precursor.[7][8]

Mechanistic Rationale

The core of this strategy lies in the use of a chiral transition metal catalyst, often based on rhodium (Rh) or iridium (Ir), complexed with a chiral phosphine ligand.[2][8][9] The substrate, a β-amino acrylic acid derivative, coordinates to the metal center. The chiral ligand creates a chiral environment around the metal, forcing the substrate to bind in a specific orientation. The delivery of hydrogen then occurs stereoselectively to one face of the double bond, leading to the desired enantiomer of the β-amino acid. A significant advantage of some modern methods is the ability to hydrogenate unprotected enamines, which circumvents the need for protection and deprotection steps.[7][10]

Generalized Experimental Workflow

The synthesis of the enamine precursor is typically straightforward, often involving the condensation of a β-keto ester with an ammonia source like ammonium acetate.[10] The subsequent asymmetric hydrogenation is carried out under a hydrogen atmosphere in the presence of a catalytic amount of the chiral metal complex.

Step-by-Step Protocol for Asymmetric Hydrogenation of a β-Enamino Ester:

-

Precursor Synthesis: A β-keto ester (e.g., ethyl 4-methyl-3-oxopentanoate) is reacted with ammonium acetate in a suitable solvent like methanol or ethanol to form the corresponding β-enamino ester. The product is often crystalline and can be isolated in high purity.[7]

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, the chiral phosphine ligand (e.g., a Josiphos-type ligand) and a rhodium precursor (e.g., [Rh(COD)₂]BF₄) are dissolved in a degassed solvent to form the active catalyst.

-

Hydrogenation: The β-enamino ester is dissolved in a degassed solvent (e.g., methanol) in a high-pressure reactor. The catalyst solution is added, and the reactor is purged and pressurized with hydrogen gas.

-

Reaction Monitoring and Work-up: The reaction is stirred at a specified temperature and pressure until completion (monitored by TLC, GC, or HPLC). Upon completion, the pressure is released, the solvent is removed under reduced pressure, and the crude product is purified by chromatography or crystallization to yield the enantiomerically enriched β-amino ester.

-

Hydrolysis: The resulting ester is hydrolyzed under acidic or basic conditions to afford the final (R)-3-Amino-4-methylpentanoic acid.

Visualization of the Workflow

Caption: Workflow for Asymmetric Hydrogenation Synthesis.

Data Summary

| Method | Catalyst System | Substrate | ee (%) | Yield (%) | Reference |

| Asymmetric Hydrogenation | Rh-Josiphos | Unprotected β-enamino esters | 93-97 | High | [7][8] |

| Asymmetric Hydrogenation | Ir/f-phamidol | Aryl α-dibenzylamino β-ketoesters | >99 | High | [9] |

Substrate Control: The Role of Chiral Auxiliaries

The use of chiral auxiliaries is a classic and reliable strategy for controlling stereochemistry.[11][12] An auxiliary is a chiral molecule that is temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed.

Mechanistic Rationale

In this approach, a prochiral starting material is covalently attached to a chiral auxiliary, such as an Evans oxazolidinone or an Oppolzer camphorsultam.[11][12] The auxiliary creates a sterically hindered environment, forcing an incoming reagent to attack from a specific face of the molecule. This leads to the formation of a new stereocenter with high diastereoselectivity. After the key bond-forming reaction, the auxiliary is cleaved to reveal the desired enantiomerically pure product.

Generalized Experimental Workflow

A common application of this method for β-amino acid synthesis involves the conjugate addition of a nucleophile to an α,β-unsaturated system attached to a chiral auxiliary.

Step-by-Step Protocol Using a Chiral Auxiliary:

-

Acylation: The chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is acylated with an α,β-unsaturated acyl chloride (e.g., crotonyl chloride) to form the N-acyl derivative.

-

Conjugate Addition: The N-acyl derivative is subjected to a conjugate addition reaction. For the synthesis of (R)-3-Amino-4-methylpentanoic acid, a nucleophile that can be converted to an amino group is used. A common method is the addition of a nitrogen nucleophile, such as an azide or a protected hydroxylamine.

-

Diastereoselective Reaction: The reaction is performed under carefully controlled conditions (low temperature, specific Lewis acids) to maximize diastereoselectivity. The chiral auxiliary blocks one face of the double bond, directing the nucleophile to the opposite face.

-

Cleavage of the Auxiliary: The chiral auxiliary is removed, typically by hydrolysis with lithium hydroxide or another suitable reagent, to yield the chiral β-amino acid. The auxiliary can often be recovered and reused.

Visualization of the Workflow

Caption: Chiral Auxiliary-Mediated Synthesis Workflow.

Biocatalysis: The Precision of Enzymes

Enzymatic methods offer unparalleled stereoselectivity and operate under mild, environmentally friendly conditions.[13] For the synthesis of chiral β-amino acids, key enzymatic strategies include kinetic resolution of racemates and asymmetric synthesis from prochiral precursors.[2][14]

Mechanistic Rationale

Enzymes such as lipases, acylases, and transaminases are inherently chiral and can distinguish between enantiomers of a substrate or enantiotopic faces of a prochiral molecule.[2][13]

-

Kinetic Resolution: In this process, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, a lipase can selectively acylate the (R)-enantiomer of a racemic β-amino alcohol, allowing for the separation of the acylated (R)-enantiomer from the unreacted (S)-enantiomer. The maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%.[13]

-

Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limitation of kinetic resolution, DKR combines the enzymatic resolution with in situ racemization of the slower-reacting enantiomer.[15][16] This allows for the theoretical conversion of 100% of the starting material into the desired enantiomer.

-

Asymmetric Synthesis: Transaminases can catalyze the transfer of an amino group from a donor molecule (like alanine or aspartate) to a prochiral β-keto acid, producing a chiral β-amino acid with high enantiomeric excess.[14][17]

Generalized Experimental Workflow (Enzymatic Resolution)

Step-by-Step Protocol for Lipase-Catalyzed Kinetic Resolution:

-

Substrate Preparation: A racemic mixture of a β-amino acid ester is prepared.

-

Enzymatic Reaction: The racemic ester is dissolved in an organic solvent. A lipase (e.g., Candida antarctica lipase B, CAL-B) and an acyl donor (e.g., ethyl acetate) are added.[2]

-

Selective Acylation: The enzyme selectively catalyzes the N-acylation of one enantiomer (e.g., the R-enantiomer). The reaction is monitored until approximately 50% conversion is reached.

-

Separation: The reaction mixture is worked up, and the N-acylated β-amino ester is separated from the unreacted β-amino ester by chromatography or extraction.

-

Deprotection: The separated N-acyl ester is deprotected (hydrolyzed) to yield the enantiomerically pure β-amino acid.

Visualization of the Workflow

Caption: Lipase-Catalyzed Kinetic Resolution Workflow.

Data Summary

| Method | Enzyme | Substrate | Key Feature | ee (%) | Reference |

| Kinetic Resolution | Lipase | Racemic β-amino esters | Enantioselective N-acylation | >95 | [2][13] |

| Asymmetric Synthesis | Transaminase | β-keto acids | Direct amination | >99 | [14][17] |

| DKR | Transaminase | Racemic β-amino acids | Racemization + Resolution | >99 | [15] |

Conclusion and Future Perspectives

The stereoselective synthesis of (R)-3-Amino-4-methylpentanoic acid and related unnatural β-amino acids is a well-developed field with several robust and reliable methodologies.

-

Asymmetric hydrogenation stands out for its efficiency, scalability, and atom economy, making it highly suitable for industrial applications.

-

Chiral auxiliaries offer predictability and high diastereoselectivity, providing a powerful tool for laboratory-scale synthesis and the creation of complex molecular architectures.

-

Biocatalysis represents the forefront of green chemistry, delivering exceptional enantioselectivity under mild conditions, with dynamic kinetic resolution offering a path to near-quantitative yields of a single enantiomer.

The choice of synthetic strategy will ultimately depend on the specific requirements of the project, including the desired scale, cost considerations, and the available chemical and biological infrastructure. As the demand for novel, structurally diverse unnatural amino acids continues to grow in the pharmaceutical and biotechnology sectors, the development of even more efficient, selective, and sustainable synthetic methods will remain a key area of research.

References

-

Stereoselective synthesis of β-amino acids - Taylor & Francis Online. Available at: [Link]

-

Chiral Auxiliaries with a Switching Center: New Tools in Asymmetric Synthesis. Application to the Synthesis of Enantiomerically Pure (R)- and (S)-α-Amino Acids | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines - PubMed. Available at: [Link]

-

Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

-

Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution - PMC - NIH. Available at: [Link]

-

Synthesis of Unnatural Amino Acids: Expansion of the Chiral Pool - Taylor & Francis eBooks. Available at: [Link]

-

Synthesis of (+/−)-Pregabalin and its novel lipophilic β-alkyl-substituted analogues from fatty chains - New Journal of Chemistry (RSC Publishing). Available at: [Link]

- Process for the preparation of chiral beta amino acid derivatives by asymmetric hydrogenation - Google Patents.

-

Enantioselective Synthesis of β-amino acids: A Review - Hilaris Publisher. Available at: [Link]

-

Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed. Available at: [Link]

-

Note An efficient total synthesis of (±)-pregabalin. Available at: [Link]

-

Reprogramming natural proteins using unnatural amino acids - PMC - PubMed Central. Available at: [Link]

-

Enantioselective Synthesis of β-amino acids: A Review - ResearchGate. Available at: [Link]

-

Recent Advances in Stereoselective Synthesis and Application of β-Amino Acids. Available at: [Link]

-

Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases - NIH. Available at: [Link]

-

Highly efficient synthesis of enantioenriched β-hydroxy α-amino acid derivatives via Ir-catalyzed dynamic kinetic asymmetric hydrogenation - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

Chemical Synthesis of Unnatural Amino Acids - QYAOBIO. Available at: [Link]

-

Stereoselective synthesis of β-amino acids - ResearchGate. Available at: [Link]

-

Asymmetric Synthesis. Available at: [Link]

-

Pregabalin - Wikipedia. Available at: [Link]

-

β-Amino Acid synthesis by C-C coupling - Organic Chemistry Portal. Available at: [Link]

-

Asymmetric catalytic synthesis of .beta.-branched amino acids via highly enantioselective hydrogenation of .alpha.-enamides. | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

-

CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Available at: [Link]

-

Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary - ACS Publications. Available at: [Link]

-

Enzymatic Stereoselective Synthesis of β-Amino Acids - ResearchGate. Available at: [Link]

-

Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis - MDPI. Available at: [Link]

-

3-Amino-4-methylpentanoic Acid - Natural Micron Pharm Tech. Available at: [Link]

-

Transaminases for the synthesis of enantiopure beta-amino acids - ResearchGate. Available at: [Link]

-

Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Available at: [Link]

-

Transaminases for the synthesis of enantiopure beta-amino acids - PMC - NIH. Available at: [Link]

-

Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017 - PMC - PubMed Central. Available at: [Link]

-

β-Aminopeptidases: enzymatic degradation and synthesis of β-amino acid containing peptides and kinetic resolution of β-amino acid amides | Request PDF - ResearchGate. Available at: [Link]

-

New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase - NIH. Available at: [Link]

-

(2S,3S,4R)-4-Amino-3-hydroxy-2-methylvalerate. Synthesis of an amino acid constituent of bleomycin from L-rhamnose | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

26.4: Synthesis of Amino Acids - Chemistry LibreTexts. Available at: [Link]

-

A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PubMed Central. Available at: [Link]

-

(3R)-beta-Leucine | C6H13NO2 | CID 2761558 - PubChem. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Synthesis of (+/−)-Pregabalin and its novel lipophilic β-alkyl-substituted analogues from fatty chains - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Pregabalin - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Highly efficient synthesis of enantioenriched β-hydroxy α-amino acid derivatives via Ir-catalyzed dynamic kinetic asymmetric hydrogenation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. WO2004085378A1 - Process for the preparation of chiral beta amino acid derivatives by asymmetric hydrogenation - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Transaminases for the synthesis of enantiopure beta-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Strategic Incorporation of (R)-3-Amino-4-methylpentanoic Acid in Peptidomimetics: A Technical Guide to Modulating Peptide Structure and Function

Abstract

The therapeutic potential of peptides is often hindered by their poor pharmacokinetic profiles, including susceptibility to proteolytic degradation and limited conformational stability. The incorporation of non-canonical amino acids represents a cornerstone of modern peptidomimetic design, offering a robust strategy to overcome these limitations. This technical guide provides an in-depth exploration of the role of (R)-3-Amino-4-methylpentanoic acid, a β³-homologue of L-leucine (β³-hLeu), in shaping peptide structure and enhancing therapeutic viability. We will dissect the conformational implications of its inclusion, detail the synthetic and analytical methodologies required for its application, and discuss the downstream effects on proteolytic stability and overall pharmacokinetics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile building block.

Introduction: The Rationale for Non-Canonical Amino Acids in Peptide Drug Design

The exquisite selectivity and potency of native peptides make them attractive therapeutic candidates. However, their utility is often compromised by rapid in vivo clearance and a lack of defined secondary structure in solution, which can lead to reduced receptor affinity.[1] Peptidomimetics, molecules that mimic the structure and function of natural peptides, are designed to address these shortcomings.[2] A key strategy in peptidomimetic development is the incorporation of non-canonical amino acids, which can enforce specific secondary structures, improve stability against proteases, and enhance pharmacokinetic properties.[3][4]

(R)-3-Amino-4-methylpentanoic acid (also known as (3R)-β-leucine or β³-hLeu) is a particularly interesting building block. As a β-amino acid, the amino group is attached to the β-carbon relative to the carboxyl group, extending the peptide backbone by a single methylene unit compared to its α-amino acid counterpart, L-leucine.[5] This seemingly subtle modification has profound implications for the resulting peptide's structure and function.

Structural Impact of (R)-3-Amino-4-methylpentanoic Acid on Peptide Conformation

The introduction of a β-amino acid into a peptide chain alters the accessible backbone dihedral angles, leading to the formation of novel secondary structures not observed in α-peptides. Oligomers of β-amino acids, or β-peptides, are known to form stable helices, sheets, and turns, often with fewer residues than required for α-peptides.[4]

The conformational preferences of β³-hLeu are influenced by the branching of its isobutyl side chain. Unlike β³-amino acids with side-chain branching adjacent to the β-carbon (e.g., β³-hVal), which strongly promote the formation of a 14-helix (a helix with 14-membered hydrogen-bonded rings), β³-hLeu shows a reduced propensity for this structure.[6] This suggests that peptides incorporating β³-hLeu may adopt alternative, potentially more extended or flexible, conformations.[6] This malleability can be exploited in drug design to fine-tune the peptide's three-dimensional structure for optimal receptor binding.

The following table summarizes the key structural differences imparted by the inclusion of β-amino acids like (R)-3-Amino-4-methylpentanoic acid:

| Feature | α-Peptide Backbone | β-Peptide Backbone (with β³-hLeu) |

| Backbone Composition | Repetitive -(NH-CHR-CO)- units | Repetitive -(NH-CHR-CH₂-CO)- units |

| Dihedral Angles | φ (phi), ψ (psi) | φ (phi), θ (theta), ψ (psi)[7] |

| Common Secondary Structures | α-helix, β-sheet, β-turn | 14-helix, 12-helix, 10/12-helix, β-turns, sheets[4] |

| Conformational Propensity of β³-hLeu | N/A | Does not strongly favor 14-helix formation; may adopt other folded or extended structures[6] |

Experimental Methodologies: Synthesis and Structural Elucidation

Synthesis of Peptides Containing (R)-3-Amino-4-methylpentanoic Acid

The incorporation of (R)-3-Amino-4-methylpentanoic acid into a peptide sequence is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing the Fmoc/tBu strategy.[8][9]

Experimental Protocol: Fmoc/tBu Solid-Phase Peptide Synthesis

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Activate the Fmoc-protected (R)-3-Amino-4-methylpentanoic acid (or any other Fmoc-amino acid) with a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA) in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the coupling efficiency using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence.

-

Final Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the pellet, and wash with cold ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Sources

- 1. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. (3R)-beta-Leucine | C6H13NO2 | CID 2761558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. bif.wiscweb.wisc.edu [bif.wiscweb.wisc.edu]

- 7. Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

A Comprehensive Technical Guide to 3-Amino-4-methylpentanoic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 3-amino-4-methylpentanoic acid derivatives, a class of compounds with significant therapeutic interest. From the foundational principles of their synthesis to their diverse biological activities and promising applications in drug discovery, this document serves as a critical resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction: The Significance of the 3-Amino-4-methylpentanoic Acid Scaffold

3-Amino-4-methylpentanoic acid, a chiral β-amino acid, serves as a crucial building block in the design and synthesis of a variety of biologically active molecules.[1] Its structural features, including the stereocenter at the 3-position and the isobutyl group at the 4-position, provide a unique three-dimensional framework that can be strategically modified to interact with a range of biological targets. The most prominent example of a derivative from this scaffold is Pregabalin, a widely prescribed medication for epilepsy, neuropathic pain, and fibromyalgia.[2] However, the therapeutic potential of 3-amino-4-methylpentanoic acid derivatives extends far beyond this singular success story, with ongoing research exploring their utility as enzyme inhibitors, ion channel modulators, and components of peptidomimetics.[3][4] This guide will delve into the diverse chemical space occupied by these derivatives and their expanding pharmacological landscape.

Asymmetric Synthesis of 3-Amino-4-methylpentanoic Acid Derivatives: Strategies and Methodologies

The stereochemistry at the C3 position of the 3-amino-4-methylpentanoic acid core is critical for the biological activity of its derivatives. Therefore, the development of efficient and highly stereoselective synthetic methods is of paramount importance. A variety of asymmetric strategies have been successfully employed to access enantiomerically pure 3-amino-4-methylpentanoic acid and its analogues.

Asymmetric Conjugate Addition

One of the most robust and widely utilized methods for the asymmetric synthesis of β-amino acids is the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. This approach allows for the direct installation of the amino group at the β-position with excellent stereocontrol.

A common strategy involves the use of chiral lithium amides as homochiral ammonia equivalents. For instance, the conjugate addition of lithium N-benzyl-N-(α-methylbenzyl)amide to an α,β-unsaturated ester provides a highly diastereoselective route to β-amino esters, which can then be further elaborated.[5]

Experimental Protocol: Asymmetric Conjugate Addition for the Synthesis of a β-Amino Ester

This protocol describes a general procedure for the diastereoselective conjugate addition of a chiral lithium amide to an α,β-unsaturated ester.

Materials:

-

Diisopropylamine (1.1 eq)

-

n-Butyllithium (1.0 eq)

-

Chiral amine (e.g., (S)-N-benzyl-N-(α-methylbenzyl)amine) (1.0 eq)

-

α,β-Unsaturated ester (e.g., tert-butyl crotonate) (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

Procedure:

-

To a solution of diisopropylamine in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise. Stir the solution for 30 minutes at -78 °C.

-

Add the chiral amine to the freshly prepared lithium diisopropylamide (LDA) solution at -78 °C and stir for 1 hour.

-

Slowly add a solution of the α,β-unsaturated ester in anhydrous THF to the lithium amide solution at -78 °C.

-

Stir the reaction mixture at -78 °C for the time required to achieve complete conversion (monitor by TLC).

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired β-amino ester.

Enzymatic Kinetic Resolution

Enzymatic methods offer a powerful and environmentally friendly approach to obtain enantiomerically pure β-amino acids and their derivatives. Kinetic resolution, where an enzyme selectively catalyzes the reaction of one enantiomer in a racemic mixture, is a particularly effective strategy.[6][7]

Lipases and proteases are commonly employed for the resolution of racemic β-amino acid esters or amides. For example, a lipase can selectively hydrolyze one enantiomer of a racemic β-amino acid ester, leaving the unreacted enantiomer in high enantiomeric excess.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic β-Amino Acid Ester

This protocol outlines a general procedure for the enzymatic kinetic resolution of a racemic β-amino acid ester.

Materials:

-

Racemic β-amino acid ester

-

Lipase (e.g., Candida antarctica lipase B, CAL-B)

-

Phosphate buffer (pH 7.2)

-

Organic solvent (e.g., tert-butanol)

-

Sodium bicarbonate solution

-

Hydrochloric acid solution

Procedure:

-

Dissolve the racemic β-amino acid ester in a mixture of phosphate buffer and an organic solvent.

-

Add the lipase to the solution and stir the mixture at a controlled temperature (e.g., 30 °C).

-

Monitor the progress of the reaction by chiral HPLC to determine the enantiomeric excess of the remaining ester and the formed acid.

-

When the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.

-

Separate the unreacted ester and the product acid by extraction. Acidify the aqueous layer with HCl to protonate the amino acid and extract it with an organic solvent. Basify the organic layer containing the ester with sodium bicarbonate solution to remove any remaining acid.

-

Purify the resolved ester and acid separately by appropriate methods (e.g., crystallization or chromatography).

Biological Activities and Therapeutic Applications of 3-Amino-4-methylpentanoic Acid Derivatives

The versatility of the 3-amino-4-methylpentanoic acid scaffold has led to the development of derivatives with a wide range of biological activities, targeting various components of the central nervous system and other physiological pathways.

Modulation of Voltage-Gated Calcium Channels

A significant number of 3-amino-4-methylpentanoic acid derivatives exert their therapeutic effects by modulating the activity of voltage-gated calcium channels (VGCCs).[8][9] Pregabalin, the most well-known derivative, binds with high affinity to the α2δ-1 subunit of VGCCs.[10] This interaction is thought to reduce the influx of calcium into presynaptic nerve terminals, thereby decreasing the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[11] This mechanism of action underlies its efficacy as an anticonvulsant, analgesic, and anxiolytic agent.[2]

The structure-activity relationship (SAR) for α2δ-1 binding is well-defined. The (S)-enantiomer of pregabalin is the active form, highlighting the importance of the stereocenter at the C3 position. Modifications to the isobutyl group at the C4 position can influence binding affinity and pharmacokinetic properties.

A common method to evaluate the activity of compounds on VGCCs is through fluorescence-based assays using a Fluorescent Imaging Plate Reader (FLIPR).[12] This high-throughput method allows for the measurement of intracellular calcium changes in response to channel activation and modulation by test compounds.

Experimental Protocol: FLIPR-Based Assay for Voltage-Gated Calcium Channel Modulation

This protocol provides a general workflow for assessing the inhibitory activity of compounds on VGCCs using a FLIPR assay.

Materials:

-

Cell line stably expressing the target VGCC subunit (e.g., HEK293 cells expressing CaV2.2)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

Depolarizing agent (e.g., potassium chloride)

-

Test compounds

Procedure:

-

Cell Plating: Seed the cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight.

-

Dye Loading: Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the dye loading solution. Incubate the plate in the dark at 37 °C for 1 hour.

-

Compound Addition: Prepare serial dilutions of the test compounds. After the incubation period, add the compound solutions to the appropriate wells of the cell plate.

-

FLIPR Measurement: Place the cell plate into the FLIPR instrument. Initiate the assay by adding the depolarizing agent to all wells simultaneously to activate the VGCCs. The instrument will record the fluorescence intensity over time, reflecting the change in intracellular calcium concentration.

-

Data Analysis: Analyze the fluorescence data to determine the effect of the test compounds on the calcium influx. Calculate the IC50 values for inhibitory compounds.

Inhibition of GABA Aminotransferase

Another important therapeutic target for derivatives of 3-amino-4-methylpentanoic acid is γ-aminobutyric acid aminotransferase (GABA-AT), the enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[11] Inhibition of GABA-AT leads to an increase in synaptic GABA levels, which can be beneficial in treating conditions characterized by neuronal hyperexcitability, such as epilepsy and addiction.[11]

The design of mechanism-based inactivators of GABA-AT has been a successful strategy.[3][4] These compounds are designed to be processed by the enzyme, leading to the formation of a reactive intermediate that covalently modifies and inactivates the enzyme.

The inhibitory potential of compounds against GABA-AT can be assessed using in vitro enzyme activity assays.[13][14][15] These assays typically measure the rate of product formation or substrate consumption in the presence and absence of the inhibitor.

Experimental Protocol: In Vitro GABA Aminotransferase Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibition of GABA-AT.

Materials:

-

Purified GABA-AT enzyme

-

GABA (substrate)

-

α-Ketoglutarate (co-substrate)

-

Succinic semialdehyde dehydrogenase (SSADH)

-

NADP+

-

Phosphate buffer (pH 8.0)

-

Test compounds

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, α-ketoglutarate, SSADH, and NADP+.

-

Add the test compound at various concentrations to the reaction mixture.

-

Pre-incubate the mixture with the GABA-AT enzyme for a defined period.

-

Initiate the reaction by adding GABA.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NADP+ to NADPH by SSADH as it converts the product of the GABA-AT reaction (succinic semialdehyde) to succinate.

-

Calculate the initial reaction rates and determine the IC50 values for the inhibitory compounds.

Other Biological Activities

Derivatives of 3-amino-4-methylpentanoic acid have also been explored for a range of other biological activities, including:

-